3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
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Overview
Description
3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is a chemical compound that features a fluorinated pyridine ring and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds targeting neurological disorders and cancer.
Biological Research: The compound is employed in studies investigating the biological activity of fluorinated pyridine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The piperidine moiety can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative that lacks the piperidine moiety.
4-(Piperidin-4-yl)pyridine: A compound with a similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the piperidine ring can improve its pharmacokinetic profile .
Properties
IUPAC Name |
3-fluoro-4-piperidin-4-ylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSGTUKTRLIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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